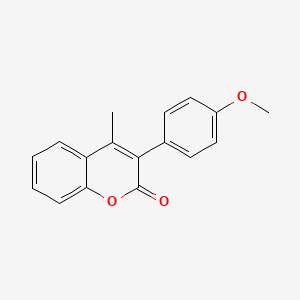

3-(4-Methoxyphenyl)-4-methylchromen-2-one

説明

3-(4-Methoxyphenyl)-4-methylchromen-2-one is a chromenone derivative featuring a 4-methoxyphenyl substituent at position 3 and a methyl group at position 4 of the chromen-2-one core. Chromenones (coumarin derivatives) are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties . The 4-methoxyphenyl group in this compound likely enhances its lipophilicity and electronic properties, influencing its biological interactions.

特性

IUPAC Name |

3-(4-methoxyphenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-5-3-4-6-15(14)20-17(18)16(11)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMFLYCPLGOGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-methylchromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxyphenyl)-4-methylchromen-2-one may involve more scalable and efficient methods. One such method is the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.

化学反応の分析

Types of Reactions

3-(4-Methoxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, strong bases, polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(4-Methoxyphenyl)-4-methylchromen-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 3-(4-Methoxyphenyl)-4-methylchromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Substituted Chalcones and Flavonoids

Chalcones (α,β-unsaturated ketones) and their cyclized derivatives (e.g., flavanones, chromenones) share structural similarities with 3-(4-methoxyphenyl)-4-methylchromen-2-one. Key comparisons include:

Key Findings :

- Electronegativity and Substitution : Methoxy groups reduce potency compared to halogens (e.g., fluorine, bromine) in chalcones. For example, 2h (chlorine and methoxy) has a higher IC₅₀ than 2j (bromine and fluorine) .

- Antioxidant Activity : Methoxy-substituted chalcones like 1d exhibit enhanced antioxidant efficacy due to electron-donating effects, protecting cells from oxidative stress .

β-Carboline and Quinazolinone Derivatives

Compounds with 4-methoxyphenyl groups in unrelated scaffolds show varied bioactivities:

Key Findings :

- Cytotoxicity: β-Carboline derivatives with 4-methoxyphenyl groups exhibit nanomolar activity against cancer cells, surpassing some chalcones .

- Cardiovascular Effects: Quinazolinones with 4-methoxyphenyl substituents (e.g., 24) show α₁-adrenergic receptor blockade, reducing blood pressure without affecting heart rate .

Antioxidant and Anti-inflammatory Derivatives

- Compound 1 ((E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): Dual methoxy/hydroxy substitution enhances anti-inflammatory and antioxidant effects, protecting PC12 cells from H₂O₂-induced damage .

- N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Demonstrates 1.4× higher antioxidant activity than ascorbic acid via radical scavenging .

Structure-Activity Relationship (SAR) Trends

Substitution Position :

- Para-methoxy groups on aromatic rings (e.g., 4-methoxyphenyl) generally reduce anticancer potency but enhance antioxidant/anti-inflammatory activity due to electron-donating effects .

- Ortho/meta substituents (e.g., hydroxyl, iodine) improve target binding in chalcones .

Hybrid Scaffolds: Chromenones with methyl groups (e.g., 4-methyl in the target compound) may enhance metabolic stability compared to unchromenated chalcones .

Electron-Withdrawing Groups :

- Halogens (F, Cl, Br) at para positions increase cytotoxicity by modulating electron density and membrane permeability .

生物活性

3-(4-Methoxyphenyl)-4-methylchromen-2-one, a compound belonging to the chromenone family, has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, drawing on a variety of research sources.

Chemical Structure and Properties

The molecular structure of 3-(4-Methoxyphenyl)-4-methylchromen-2-one includes a chromenone backbone with a methoxy group on the phenyl ring. This unique structure contributes to its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C16H14O3 |

| Molecular Weight | 270.28 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Melting Point | Approximately 120 °C |

Biological Activities

Research indicates that 3-(4-Methoxyphenyl)-4-methylchromen-2-one exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging abilities, which can protect cells from oxidative stress .

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Anticancer Properties : Preliminary investigations show that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

- Antimicrobial Activity : It has been reported to possess antibacterial and antifungal properties, potentially useful in developing new antimicrobial agents .

The biological effects of 3-(4-Methoxyphenyl)-4-methylchromen-2-one are primarily attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cancer and inflammation .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : A study demonstrated that 3-(4-Methoxyphenyl)-4-methylchromen-2-one effectively scavenged DPPH radicals, indicating strong antioxidant potential .

- In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of the compound resulted in reduced edema and lowered levels of inflammatory markers .

- Anticancer Research : A recent study found that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。